Carbazole Potassium Salt

Übersicht

Beschreibung

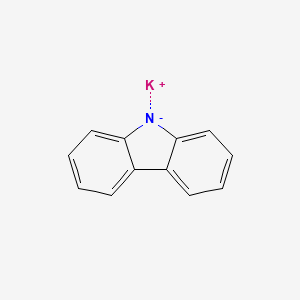

Carbazole Potassium Salt is a derivative of the aromatic organic compound carbazole. It is an aromatic hydrocarbon with a five-membered ring structure. The molecular formula is C12H8KN and the molecular weight is 205.30 g/mol . It is a versatile reagent that has been used in organic synthesis and as a catalyst in various reactions.

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

Carbazole Potassium Salt is a solid at 20 degrees Celsius . It is a white to gray to brown powder to crystal . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .Chemical Reactions Analysis

Carbazole is readily oxidized but may form various products depending on the reaction conditions . The first studies on the oxidation of carbazole involved chemical oxidation with various media . The first significant work on the oxidation of carbazole was published by Branch and Tucker .Physical And Chemical Properties Analysis

Carbazole Potassium Salt is a crystalline powder . . It is moisture sensitive and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

-

Nanodevices, Rechargeable Batteries, and Electrochemical Transistors

- Field: Nanotechnology and Electrical Engineering

- Application: Polycarbazole and its derivatives are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

- Method: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

- Results: The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

-

Optoelectronic Applications

- Field: Optoelectronics

- Application: Carbazole-based compounds are used in a wide range of optoelectronic applications .

- Method: The pysico-chemical characteristics of the polymers are revamped by employing substituents at various positions and synthetic methods .

- Results: This leads to the generation of highly efficient materials for a wide range of optoelectronic applications .

-

Biosensors, Corrosion Inhibition, Photovoltaics, Electroluminescent Devices, Field-Effect Transistors, and Supercapacitors

- Field: Biosensing, Corrosion Science, Photovoltaics, Electroluminescence, Electronics, and Energy Storage

- Application: Conjugated monomers of carbazole derivatives and their polymers are suitable for a broad range of applications .

- Method: This review article investigates the latest advances in carbazole and its derivative synthesis and their electropolymerization processes .

- Results: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

-

Synthetic Chemistry

- Field: Synthetic Chemistry

- Application: Carbazole potassium salt is used in the synthesis of new chemical entities, such as N-methy-1,2,3,4-tetrahydrocarbazole-4-one.

- Method: This highlights its role as an intermediate in synthetic chemistry.

- Results: It contributes to the development of new materials and drugs.

-

Diabetes Treatment

- Field: Medical and Health Sciences

- Application: Carbazole compounds have been used in the treatment of diabetes .

- Method: Long-term carvedilol treatment may have beneficial effects on endothelial dysfunction caused by oxidative stress in patients with type 2 DM .

- Results: The treatment showed beneficial effects .

-

Bioimaging

- Field: Biotechnology

- Application: Carbazole derivatives are widely used as fluorescent probes for monitoring ionic species, which are essential trace elements for maintaining osmotic pressure in living organisms .

- Method: The high photostability and TP property of carbazole derivatives make them more suitable in biological applications and enhance the quality of bioimaging .

- Results: This leads to improved quality of bioimaging .

-

Fuel Cells

- Field: Energy

- Application: Carbazole-based compounds have been used in fuel cells .

- Method: This review article investigates the latest advances in carbazole and its derivative synthesis and their electropolymerization processes .

- Results: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

-

Light Emitting Diodes (LEDs) and Organic Light Emitting Diodes (OLEDs)

- Field: Electronics

- Application: Carbazole-based compounds have been used in LEDs and OLEDs .

- Method: High quality PCz has been prepared from boron trifluoride diethyl ether containing 20% vol ethyl ether .

- Results: Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability .

-

Solar Cells

- Field: Renewable Energy

- Application: Carbazole compounds have been used in solar cells .

- Method: This review article investigates the latest advances in carbazole and its derivative synthesis and their electropolymerization processes .

- Results: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

-

Anti-Corrosion

- Field: Materials Science

- Application: Carbazole-based compounds have been used for anti-corrosion .

- Method: This review article investigates the latest advances in carbazole and its derivative synthesis and their electropolymerization processes .

- Results: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

-

Sensors

- Field: Sensor Technology

- Application: Carbazole-based compounds have been used in sensors .

- Method: This review article investigates the latest advances in carbazole and its derivative synthesis and their electropolymerization processes .

- Results: The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Safety And Hazards

Zukünftige Richtungen

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . The predominant objective of future research is to effectuate a comprehensive study of carbazole-based conducting polymers, its derivatives, applications, and various synthesis methods .

Eigenschaften

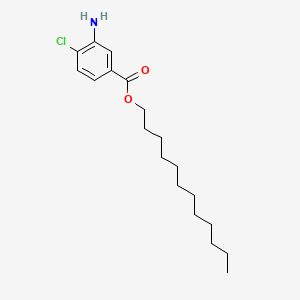

IUPAC Name |

potassium;carbazol-9-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N.K/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKDGZCVMJGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[N-]2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482891 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazole Potassium Salt | |

CAS RN |

6033-87-0 | |

| Record name | Carbazole Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.